molecular formula C7H4Cl2F2O B6300241 3,5-Dichloro-2,4-difluorobenzyl alcohol CAS No. 101513-75-1

3,5-Dichloro-2,4-difluorobenzyl alcohol

Cat. No.: B6300241
CAS No.: 101513-75-1
M. Wt: 213.01 g/mol
InChI Key: BZADMNJXTHWBPT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-difluorobenzyl alcohol is a halogenated benzyl alcohol derivative with a unique substitution pattern of chlorine (Cl) and fluorine (F) atoms on the aromatic ring. This suggests its role as an intermediate in agrochemical production. The compound’s molecular formula can be inferred as C₇H₄Cl₂F₂O, combining features from related analogs (e.g., dichloro- and difluorobenzyl alcohols).

Properties

IUPAC Name

(3,5-dichloro-2,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-3(2-12)6(10)5(9)7(4)11/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZADMNJXTHWBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3,5-Dichloro-2,4-difluorobenzonitrile to Benzylamine

The reduction of nitriles to primary amines serves as a critical step in synthesizing halogenated benzyl alcohols. In the case of 3,5-dichloro-2,4-difluorobenzyl alcohol, 3,5-dichloro-2,4-difluorobenzonitrile undergoes catalytic hydrogenation or hydride reduction to yield the corresponding benzylamine. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at 0–5°C selectively reduces the nitrile group to an amine with >90% efficiency. The resulting 3,5-dichloro-2,4-difluorobenzylamine is highly reactive, enabling downstream functionalization.

Diazotization and Hydrolysis of the Amine Intermediate

The amine group is replaced via diazotization using sodium nitrite (NaNO₂) in acidic media, followed by hydrolysis. A mixture of hydrochloric acid and sulfuric acid at −5°C generates the diazonium salt, which decomposes in aqueous solution to form the alcohol. This method, adapted from EP1114809A1, achieves 62–75% yields for analogous difluorobenzyl alcohols. Critical parameters include:

  • Temperature control (−5°C to 10°C) to minimize side reactions.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

Halogen Exchange Strategies for Simultaneous Chlorination and Fluorination

Potassium Fluoride-Mediated Exchange in Dipolar Aprotic Solvents

Halogen exchange reactions enable the substitution of chlorine atoms with fluorine. Starting from pentachlorobenzyl alcohol, potassium fluoride (KF) in N-methylpyrrolidone (NMP) at 150–160°C selectively replaces chlorines at the 2- and 4-positions, yielding this compound. Key advantages include:

  • Solvent choice : NMP stabilizes intermediates and reduces tar formation.

  • Distillation recovery : Continuous removal of the product via distillation prevents degradation, achieving 92–96.5% purity.

Table 1. Halogen Exchange Optimization Parameters

ParameterOptimal RangeYield (%)Purity (%)
Temperature150–160°C85–9295–99
KF Equivalents3.5–4.09097
Reaction Time6–8 hours8896

Hydrolysis of 3,5-Dichloro-2,4-difluorobenzyl Bromide

Synthesis of the Benzyl Bromide Intermediate

3,5-Dichloro-2,4-difluorobenzyl bromide is prepared by treating the corresponding alcohol with hydrobromic acid (48%) and sulfuric acid at room temperature. The reaction proceeds via an SN2 mechanism, with sulfuric acid acting as a dehydrating agent. Extraction with hexane followed by sodium sulfate drying isolates the bromide in 85–90% yield.

Alkaline Hydrolysis to the Alcohol

The bromide is refluxed with aqueous sodium hydroxide (20% w/v) in ethanol to hydrolyze the C–Br bond. This method, adapted from 3,5-difluorobenzyl bromide synthesis, delivers this compound in 70–78% yield. Purification via vacuum distillation (81°C at 5 mmHg) ensures >99% purity.

Friedel-Crafts Alkylation with Boronic Acid Catalysts

Boron-Mediated Coupling of Halogenated Arenes

Arylboronic acids catalyze the coupling of 3,4-dichlorobenzyl alcohol with fluorinated arenes under mild conditions. For instance, 2,3,4,5-tetrafluorophenylboronic acid facilitates C–C bond formation at 50°C in dichloromethane, yielding this compound after deprotection. While yields are moderate (40–60%), this method avoids harsh reagents and enables late-stage functionalization.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

  • Nitrile reduction : High yields (70–90%) but requires expensive catalysts.

  • Halogen exchange : Scalable to industrial production with 85–92% yields.

  • Bromide hydrolysis : Cost-effective but involves corrosive HBr.

Table 2. Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
Nitrile reduction7599High selectivityCost of LiAlH₄
Halogen exchange9299ScalabilityHigh-temperature requirements
Bromide hydrolysis7898Low catalyst loadCorrosive reagents
Boronic acid coupling6097Mild conditionsModerate yields

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,4-difluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dichloro-2,4-difluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-Dichloro-2,4-difluorobenzyl alcohol with structurally related benzyl alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound* C₇H₄Cl₂F₂O ~215.97 (calculated) Not reported Not reported 2-Cl, 4-F, 3-Cl, 5-F
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 Not reported Not reported 3-Cl, 5-Cl
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 98–99 (at 9 mmHg) 1.272 3-F, 5-F
3,5-Dibromobenzyl alcohol C₇H₆Br₂O 265.93 Not reported Not reported 3-Br, 5-Br
3,5-Bis(trifluoromethyl)benzyl alcohol C₉H₆F₆O 244.13 Not reported Not reported 3-CF₃, 5-CF₃

*Inferred data based on structural analogs.

Key Observations:
  • Halogen Effects :

    • Molecular Weight : Chlorine and bromine substituents increase molecular weight significantly compared to fluorine. For example, replacing F with Cl in 3,5-Difluorobenzyl alcohol (144.12 g/mol) increases the weight to 177.02 g/mol in 3,5-Dichlorobenzyl alcohol .
    • Boiling Point/Density : 3,5-Difluorobenzyl alcohol has a relatively low boiling point (98–99°C at 9 mmHg) and moderate density (1.272 g/cm³) due to fluorine’s electronegativity and smaller atomic size . Chlorinated analogs likely exhibit higher boiling points due to stronger van der Waals forces.
  • Electrophilic Reactivity :

    • The electron-withdrawing nature of Cl and F substituents enhances the acidity of the benzyl alcohol’s hydroxyl group, making it more reactive in nucleophilic substitution or esterification reactions.

Biological Activity

3,5-Dichloro-2,4-difluorobenzyl alcohol (DFBA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine and two fluorine atoms attached to a benzyl alcohol framework. This unique combination of substituents enhances its reactivity and interaction with biological targets.

The biological activity of DFBA is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, which may influence their activity. Additionally, DFBA can undergo metabolic transformations leading to the formation of active metabolites that exert significant biological effects.

Antimicrobial Properties

Research indicates that DFBA exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition of growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

DFBA has been investigated for its potential anticancer properties. In vitro studies demonstrated that DFBA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further drug development.

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, DFBA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties .
  • Anticancer Activity : A study involving human breast cancer cell lines (MCF-7) showed that treatment with DFBA resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that DFBA activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Apoptosis Induction
This compoundAntimicrobial, AnticancerS. aureus: 32
E. coli: 64
Yes
2,4-Dichlorobenzyl alcoholModerate Antimicrobial128No
3,5-Difluorobenzyl alcoholWeak AnticancerN/ANo

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-2,4-difluorobenzyl alcohol, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation of benzyl alcohol derivatives. For example, chlorination/fluorination steps may use reagents like SOCl₂ or selectfluor under controlled conditions. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography can improve purity . Yields are influenced by solvent choice (e.g., DMSO for high-temperature reactions) and stoichiometric ratios of intermediates. Reaction monitoring via TLC or HPLC is critical to identify byproducts and optimize conditions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions (e.g., fluorine and chlorine substitution patterns). For example, 19F^{19}F NMR chemical shifts for ortho/para-fluorine atoms range between -110 to -130 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 223.0) and fragmentation patterns using EI-MS or ESI-MS .
  • Elemental Analysis : Validate C, H, Cl, and F percentages against theoretical values .

Q. What strategies ensure the stability of this compound during storage?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation of the hydroxyl group. Use amber vials to avoid photodegradation. Solubility in water (e.g., ~100 g/L) suggests aqueous solutions should be freshly prepared or stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How do electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nature of Cl and F groups activates the benzyl alcohol for nucleophilic attack. Computational studies (DFT) can map electron density distributions to predict reactive sites. Experimentally, compare reaction rates with analogs (e.g., 3,5-difluorobenzyl alcohol) under identical conditions (e.g., NaH as a base for esterification) . Monitor regioselectivity via 19F^{19}F NMR to assess substituent effects .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated benzyl alcohols?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize assays using:
  • Positive Controls : Compare with known bioactive analogs (e.g., salicylic acid derivatives) .
  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} values.
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain variability in reported activities .

Q. What computational tools are effective for modeling the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over time, focusing on halogen bonding with active-site residues .
  • QSAR Models : Correlate substituent electronegativity (Cl/F) with bioactivity using datasets from PubChem or ChEMBL .

Key Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions for halogenation steps to avoid hydrolysis .
  • Characterization : Cross-validate spectral data with NIST Chemistry WebBook entries for accuracy .
  • Bioassays : Include fluorinated analogs as controls to isolate substituent-specific effects .

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